エキソ-3,6-エポキシ-1,2,3,6-テトラヒドロフタル酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

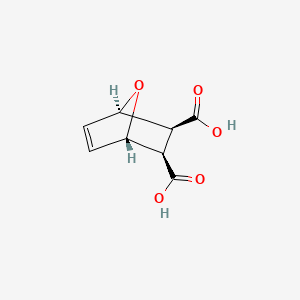

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid: is a polycarboxylic acid with the molecular formula C8H6O4. It is known for its unique structure, which includes an epoxy group and a tetrahydrophthalic acid moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.

科学的研究の応用

Chemistry:

- Used as a reactant in organic synthesis to create complex molecules.

- Intermediate in the synthesis of 4,4-dialkyl-2-butenolides .

Biology and Medicine:

- Exhibits hypoglycemic and antitumor activities by inhibiting cancer cell growth through targeting glycolysis enzymes .

Industry:

- Utilized in the production of polymers and resins.

- Acts as a cross-linking agent in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions:

Epoxidation of Phthalic Anhydride: One common method involves the epoxidation of phthalic anhydride using oxidizing agents such as hydrogen peroxide or peroxybenzoic acid.

Reaction with Furan: Another method involves reacting maleic anhydride with furan in the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The choice of oxidizing agents and solvents, as well as reaction times and temperatures, are carefully controlled to ensure consistent production quality.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The epoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxybenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF).

Major Products:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, often with the epoxy group opened.

Substitution Products: Compounds where the epoxy group has been replaced by other functional groups.

作用機序

The compound exerts its effects primarily through its epoxy group, which can react with various biological molecules. In cancer cells, it inhibits glycolysis enzymes, thereby reducing the energy supply to the cells and inhibiting their growth . This mechanism makes it a potential candidate for antitumor therapies.

類似化合物との比較

- cis-1,2,3,6-Tetrahydrophthalic Anhydride

- cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

- Maleic Anhydride

Uniqueness:

- The presence of both an epoxy group and a tetrahydrophthalic acid moiety makes exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid unique compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and enhances its biological activity.

生物活性

exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid (CAS Number: 28871-62-7) is a compound of significant interest in the fields of organic chemistry and materials science due to its unique structural properties and biological activities. This article delves into its biological activity, exploring various studies that highlight its potential applications and effects.

Molecular Structure

- Molecular Formula: C8H6O4

- Molecular Weight: 166.13 g/mol

- Physical State: Solid (white to almost white powder or crystal)

- Melting Point: Approximately 118°C

- Solubility: Hydrolyzes in water; moisture sensitive.

Purity and Storage

The compound is typically available with a purity of over 98% and should be stored in a cool, dark place under inert gas conditions to prevent degradation.

Research indicates that exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid exhibits various biological activities that can be attributed to its chemical structure. The epoxy group in the molecule is particularly reactive, allowing it to interact with biological macromolecules such as proteins and nucleic acids.

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, α-methoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl linked with 5-fluorouracil demonstrated significant cytotoxicity against cancer cell lines .

- Allergenic Potential : The compound has been noted for its potential to act as a respiratory sensitizer. In guinea pig studies, inhalation exposure led to allergic responses consistent with respiratory allergy .

- Toxicological Profile : The dermal LD50 for related compounds has been reported as greater than 2000 mg/kg in rat models, indicating low acute toxicity . However, repeated exposure may lead to sensitization and allergic reactions.

Case Study 1: Antitumor Effects

A study conducted by Choi et al. synthesized various derivatives of exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic acid and assessed their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 2: Sensitization Studies

In a sensitization study involving guinea pigs exposed to exo-3,6-epoxy derivatives, respiratory symptoms were observed following intradermal exposure followed by inhalation challenge. This highlights the compound's potential as a respiratory allergen .

Comparative Biological Activity Table

特性

CAS番号 |

28871-62-7 |

|---|---|

分子式 |

C8H8O5 |

分子量 |

184.15 g/mol |

IUPAC名 |

(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |

InChIキー |

ROWKCXLLOLDVIO-GUCUJZIJSA-N |

SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

異性体SMILES |

C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |

正規SMILES |

C1=CC2C(C(C1O2)C(=O)O)C(=O)O |

Key on ui other cas no. |

51112-81-3 |

ピクトグラム |

Irritant |

同義語 |

endoxo-delta(4)-tetrahydrophthalic acid ETPA |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid and how is it used in polymer synthesis?

A1: exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid (ETAc) is a cyclic anhydride monomer containing an epoxide group. While its molecular formula and exact weight were not specified in the provided abstracts, its structure allows it to act as a co-monomer in polymerization reactions. For instance, ETAc is copolymerized with methacryloyl-2-oxy-1,2,3-propanetricarboxylic acid (MTCA) via photopolymerization to create poly(MTCA-co-ETAc). [] This copolymerization strategy allows for the incorporation of ETAc into various polymer structures.

Q2: How does incorporating exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Acid into polymers affect their antitumor activity?

A2: While ETAc itself doesn't exhibit direct antitumor activity, its incorporation into polymers modifies their properties and can indirectly influence their biological activity. The research by Chung et al. [] investigated a series of copolymers containing MTCA and ETAc, alongside other monomers like hydrogenethyl-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalate (HEET) and α-ethoxy-exo-3,6-epoxy-1,2,3,6-tetrahydrophthaloyl-5-fluorouracil (EETFU). These copolymers demonstrated higher IC50 values against cancer cell lines (mouse mammary carcinoma FM3A, mouse leukemia P388, and human histiocytic lymphoma U937) compared to 5-fluorouracil (5-FU). Interestingly, the in vivo antitumor activity of these copolymers against sarcoma 180 tumor cells in mice was superior to 5-FU. This suggests that the polymers, potentially due to the presence of ETAc and other incorporated moieties, might influence drug delivery or release, ultimately affecting the overall antitumor efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。